molecular formula C11H13NO2S B14422923 1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine CAS No. 85838-93-3

1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine

Cat. No.: B14422923
CAS No.: 85838-93-3
M. Wt: 223.29 g/mol
InChI Key: OAMPJJYMCHPNNB-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of sulfonyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine typically involves the reaction of benzenesulfonyl chloride with 3,6-dihydro-2H-pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The dihydropyridine ring may also interact with biological receptors, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl derivative with similar reactivity but lacking the dihydropyridine ring.

    Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of various sulfonyl compounds.

    Sulfonyl fluorides: Compounds with a sulfonyl group attached to a fluorine atom, used in chemical biology and medicinal chemistry.

Uniqueness

1-(Benzenesulfonyl)-3,6-dihydro-2H-pyridine is unique due to the presence of both the benzenesulfonyl group and the dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85838-93-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C11H13NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-5,7-8H,6,9-10H2

InChI Key

OAMPJJYMCHPNNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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